N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the azepane ring.
Attachment of the thiophene ring: The thiophene ring is then attached to the intermediate compound through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide functional group but differ in their substituents.
Azepane derivatives: Compounds containing the azepane ring structure but with different functional groups attached.
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]thiophene-2-carboxamide is unique due to the combination of the azepane ring, chlorophenyl group, and thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H23ClN2OS |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H23ClN2OS/c20-16-9-4-3-8-15(16)17(22-11-5-1-2-6-12-22)14-21-19(23)18-10-7-13-24-18/h3-4,7-10,13,17H,1-2,5-6,11-12,14H2,(H,21,23) |
InChI Key |
OQDNYWOMAIGVMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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